![molecular formula C20H22N2O3S B2567980 (Z)-2-(4-(4-ethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol CAS No. 928199-32-0](/img/structure/B2567980.png)
(Z)-2-(4-(4-ethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(4-(4-ethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol, also known as EMT, is a compound that has gained attention in the scientific community due to its potential use in various applications. EMT is a thiazole derivative that has been synthesized through various methods and studied for its biochemical and physiological effects.
Scientific Research Applications
Green Synthesis in Ionic Liquid Media
A study conducted by Shahvelayati, Hajiaghababaei, and Panahi Sarmad (2017) described an efficient synthesis approach for functionalized thiazol-2(3H)-imine derivatives via a three-component tandem reaction in ionic liquid (IL) media, highlighting the use of green chemistry principles in the synthesis of thiazole derivatives. This method emphasizes environmental friendliness and efficiency, pointing towards the sustainable synthesis of complex thiazole derivatives [Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017].
Antihypertensive and Cardiotropic Drug Discovery
Research by Drapak et al. (2019) explored the potential of 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3dihydro-1,3-thiazol-2-imines as antihypertensive and cardiotropic drugs. The study synthesized these compounds and assessed their affinity for angiotensin II receptors, with some derivatives showing promising results in pharmacological studies for the cardiovascular system. This work illustrates the medical relevance of thiazole derivatives in the search for new therapeutic agents [Drapak et al., 2019].
Catalytic Applications and Material Science
Ghorbanloo and Maleki Alamooti (2017) reported on the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, demonstrating its use as a catalyst for the oxidation of primary alcohols and hydrocarbons. This study not only showcases the chemical utility of thiazole derivatives but also their application in material science for the development of efficient, reusable catalysts [Ghorbanloo & Maleki Alamooti, 2017].
Antimicrobial Activity
Vinusha et al. (2015) synthesized imino-4-methoxyphenol thiazole derived Schiff base ligands and tested their antibacterial and antifungal activities. The study indicated that these compounds exhibit moderate activity against certain bacteria and fungi, suggesting the potential of thiazole derivatives in developing new antimicrobial agents [Vinusha et al., 2015].
properties
IUPAC Name |
2-[4-(4-ethoxyphenyl)-2-(2-methoxyphenyl)imino-1,3-thiazol-3-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-3-25-16-10-8-15(9-11-16)18-14-26-20(22(18)12-13-23)21-17-6-4-5-7-19(17)24-2/h4-11,14,23H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWPNPNSIUBLAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3OC)N2CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-(4-ethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.